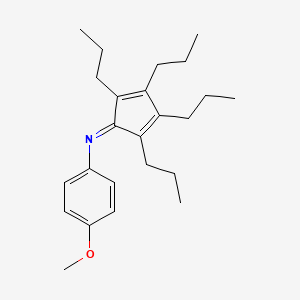
N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrapropylcyclopenta-dienimine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and nitration reactions are typical, using reagents such as bromine (Br2) and nitric acid (HNO3).
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products. For instance, oxidation reactions may need acidic or basic environments, while reduction reactions typically occur under inert atmospheres .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application, but common targets include proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-amine
- N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-oxide
- N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-thiol
Uniqueness
N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine stands out due to its unique imine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different functional groups, leading to varied applications and properties .
Properties
CAS No. |
731842-74-3 |
|---|---|
Molecular Formula |
C24H35NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C24H35NO/c1-6-10-20-21(11-7-2)23(13-9-4)24(22(20)12-8-3)25-18-14-16-19(26-5)17-15-18/h14-17H,6-13H2,1-5H3 |
InChI Key |
FZHPYHGHESCGAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC2=CC=C(C=C2)OC)C(=C1CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


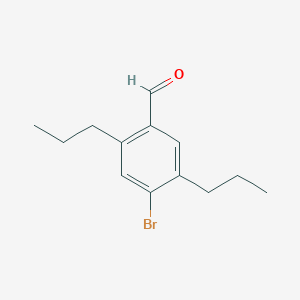
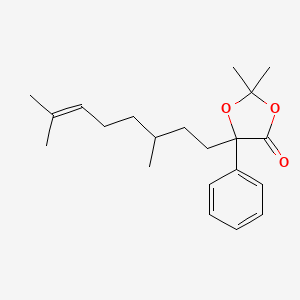

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
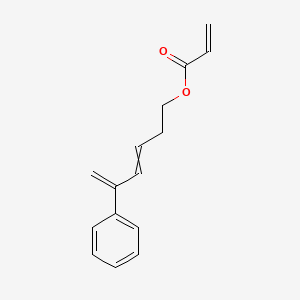

![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
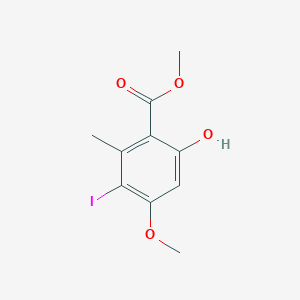
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

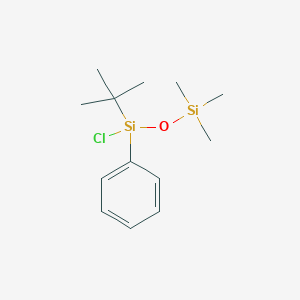
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
